molecular formula C16H13NO B11871267 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one CAS No. 17416-64-7

5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one

Cat. No.: B11871267
CAS No.: 17416-64-7
M. Wt: 235.28 g/mol
InChI Key: KLKBHFJXGPWPKK-UHFFFAOYSA-N
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Description

5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one is a complex organic compound belonging to the class of isoquinolines. Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinolines. This compound is notable for its unique structure, which includes a fused ring system that combines isoindole and isoquinoline moieties. Such structures are often of interest in medicinal chemistry due to their potential biological activities .

Preparation Methods

The synthesis of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one typically involves multi-step protocols. One common synthetic route starts with the preparation of the isoindole moiety, followed by the formation of the isoquinoline ring. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and fusion of the rings .

In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and advanced purification techniques can also enhance the efficiency and purity of the final product .

Chemical Reactions Analysis

5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one involves its interaction with molecular targets in the body. These targets may include enzymes, receptors, and other proteins that play a role in various biological pathways. The compound’s effects are mediated through its ability to bind to these targets, potentially inhibiting or activating specific biochemical processes. The exact pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

5,12b-Dihydroisoindolo[1,2-a]isoquinolin-8(6h)-one can be compared with other similar compounds, such as:

    Isoquinoline: A simpler structure with similar aromatic properties but lacking the fused ring system.

    Quinoline: Another related compound with a different ring fusion pattern.

    Indole: A structurally related compound with a single fused ring system.

The uniqueness of this compound lies in its specific ring fusion, which imparts distinct chemical and biological properties compared to these similar compounds .

Properties

CAS No.

17416-64-7

Molecular Formula

C16H13NO

Molecular Weight

235.28 g/mol

IUPAC Name

6,12b-dihydro-5H-isoindolo[1,2-a]isoquinolin-8-one

InChI

InChI=1S/C16H13NO/c18-16-14-8-4-3-7-13(14)15-12-6-2-1-5-11(12)9-10-17(15)16/h1-8,15H,9-10H2

InChI Key

KLKBHFJXGPWPKK-UHFFFAOYSA-N

Canonical SMILES

C1CN2C(C3=CC=CC=C31)C4=CC=CC=C4C2=O

Origin of Product

United States

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